molecular formula C19H16F3N5 B4351283 1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4351283
M. Wt: 371.4 g/mol
InChI Key: YQNYAGVYGQXECF-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as benzyl, methyl, pyrazolyl, and trifluoromethyl groups. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl core One common approach is the reaction of 1-methyl-1H-pyrazol-3-yl with appropriate halides under palladium-catalyzed cross-coupling conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethylamine.

  • Substitution: The pyrazolyl and pyridine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Trifluoromethylamine.

  • Substitution: Various substituted pyrazolyl and pyridine derivatives.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antitumor agent.

  • Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other pyrazolo[3,4-b]pyridines and related heterocyclic compounds. These compounds may share some biological and chemical properties but differ in their specific substituents and overall molecular structure.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazolo[3,4-b]pyridine

  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine

  • 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Properties

IUPAC Name

1-benzyl-3-methyl-6-(1-methylpyrazol-3-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5/c1-12-17-14(19(20,21)22)10-16(15-8-9-26(2)25-15)23-18(17)27(24-12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNYAGVYGQXECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=NN(C=C3)C)C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
1-benzyl-3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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